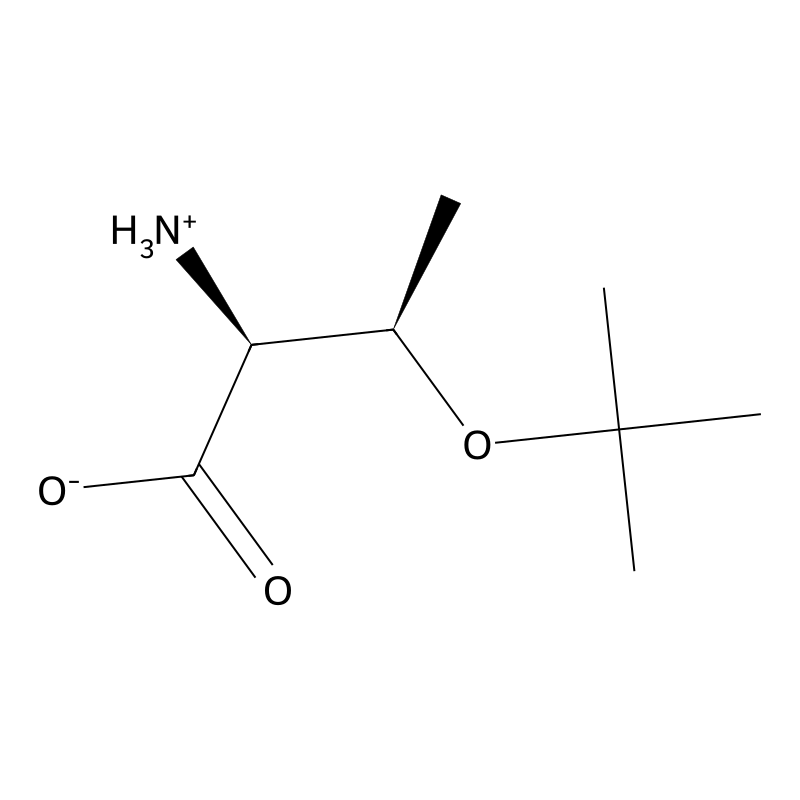

H-Thr(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

H-Thr(tBu)-OH (O-tert-butyl-L-threonine, CAS 4378-13-6) is a critical amino acid building block featuring a free N-terminus and a tert-butyl-protected secondary hydroxyl side chain [1]. In procurement and process design, it serves as an essential intermediate for synthesizing custom N-derivatized threonine building blocks, specialized peptidomimetics, and N-terminal residues in solid-phase peptide synthesis (SPPS) . By isolating the reactivity to the primary amine and carboxylic acid, this compound allows for precise, orthogonal modifications—such as the direct attachment of fluorophores, chelators, or non-standard protecting groups—without the interference of side-chain esterification [1].

Research Fit

Substituting H-Thr(tBu)-OH with unprotected L-threonine (H-Thr-OH) or alternative protected forms like H-Thr(Bzl)-OH introduces severe process liabilities. Using unprotected threonine during carboxyl activation leads to rampant O-acylation at the secondary hydroxyl, generating branched or esterified byproducts that drastically reduce overall yield and complicate downstream HPLC purification [1]. Conversely, utilizing benzyl (Bzl) protection necessitates hazardous anhydrous HF or incompatible catalytic hydrogenation for final deprotection [2]. Furthermore, attempting to use the standard Fmoc-Thr(tBu)-OH for custom N-terminal tagging requires an additional base-catalyzed Fmoc deprotection step, which adds process time, consumes expensive reagents, and can degrade base-sensitive payloads [3].

Substitution Risk

References

- [1] Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- [2] Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- [3] Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Eliminating O-Acylation Byproducts

During peptide bond formation, the secondary hydroxyl group of threonine is highly susceptible to unwanted esterification. Comparative synthesis models show that using unprotected H-Thr-OH during standard DIC/HOBt or HATU coupling can result in 15–30% O-acylated byproducts [1]. By utilizing H-Thr(tBu)-OH, the bulky tert-butyl ether completely shields the oxygen, reducing O-acylation to <0.5% and ensuring linear peptide fidelity [2].

| Evidence Dimension | O-acylated byproduct formation |

| Target Compound Data | <0.5% byproduct |

| Comparator Or Baseline | H-Thr-OH (15–30% byproduct) |

| Quantified Difference | >30-fold reduction in side-chain esterification |

| Conditions | Standard DIC/HOBt or HATU coupling in DMF at room temperature |

Eliminating O-acylation directly translates to higher crude purity, reducing the need for exhaustive preparative HPLC and maximizing the yield of the target sequence.

Mild Acid-Labile Deprotection

The selection of side-chain protecting groups dictates the final cleavage conditions of the peptide. H-Thr(tBu)-OH is fully deprotected using standard 90–95% Trifluoroacetic acid (TFA) at room temperature within 1 to 2 hours . In contrast, the benzyl-protected analog, H-Thr(Bzl)-OH, requires highly toxic and corrosive anhydrous hydrogen fluoride (HF) at 0 °C or catalytic hydrogenation, which is incompatible with sulfur-containing residues like cysteine or methionine [1].

| Evidence Dimension | Final deprotection conditions |

| Target Compound Data | 90–95% TFA, 1–2 hours, Room Temperature |

| Comparator Or Baseline | H-Thr(Bzl)-OH (Anhydrous HF or H2/Pd-C) |

| Quantified Difference | Elimination of highly toxic HF gas / heavy metal catalysts |

| Conditions | Final global deprotection in solid-phase peptide synthesis (SPPS) |

TFA-based deprotection allows for safer, standard laboratory workflows and broader compatibility with complex, multi-residue peptide sequences.

Streamlined N-Terminal Derivatization

When synthesizing custom N-capped building blocks, using a free-amine precursor is highly efficient. H-Thr(tBu)-OH allows for direct, one-step conjugation with activated esters or tags, often achieving >90% yield [1]. Substituting with Fmoc-Thr(tBu)-OH requires a prior 20% piperidine deprotection step, which not only adds a unit operation but can also reduce overall yield by 10–15% due to incomplete deprotection or side reactions with base-sensitive moieties [2].

| Evidence Dimension | Synthesis steps and yield for N-derivatization |

| Target Compound Data | 1 step, >90% yield |

| Comparator Or Baseline | Fmoc-Thr(tBu)-OH (2 steps, ~75–80% overall yield) |

| Quantified Difference | Elimination of 1 process step; ~10–15% increase in final yield |

| Conditions | Attachment of N-terminal tags (e.g., fluorophores, chelators) in solution phase |

Procuring the free-amine form saves time, reduces reagent costs, and improves yields for manufacturers producing custom-tagged threonine derivatives.

Superior Solubility in SPPS

Unprotected amino acids exhibit zwitterionic character, leading to poor solubility in standard organic solvents used for peptide synthesis. H-Thr-OH has a solubility of <0.01 M in Dichloromethane (DCM) and Dimethylformamide (DMF) [1]. The addition of the lipophilic tert-butyl group in H-Thr(tBu)-OH disrupts this network, increasing solubility to >0.5 M in DMF/DCM, which is critical for driving coupling reactions to completion[2].

| Evidence Dimension | Solubility in DMF/DCM |

| Target Compound Data | >0.5 M |

| Comparator Or Baseline | H-Thr-OH (<0.01 M) |

| Quantified Difference | >50-fold increase in organic solvent solubility |

| Conditions | Standard SPPS solvent systems (DMF, DCM) at 25 °C |

High solubility ensures rapid, homogenous coupling kinetics and prevents line-clogging in automated peptide synthesizers.

Synthesis of N-Protected Threonine

H-Thr(tBu)-OH is the ideal starting material for installing specialized N-protecting groups (e.g., Alloc, Cbz, or photolabile tags) where standard Fmoc or Boc groups are unsuitable for the intended orthogonal synthesis strategy[1].

N-Terminal Bioconjugation

Utilized for the direct attachment of DOTA/NOTA chelators for radiopharmaceuticals or FITC for fluorescent probes, leveraging the free amine to achieve single-step conjugation without risking side-chain esterification [2].

SPPS of Threonine-Terminal Peptides

Procured as the final N-terminal amino acid in a sequence to deliberately bypass an unnecessary on-resin Fmoc-deprotection step, streamlining the synthesis cycle and reducing piperidine consumption .

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types